molecular formula C8H7NO2 B188718 5-Aminophthalide CAS No. 65399-05-5

5-Aminophthalide

Cat. No.: B188718
CAS No.: 65399-05-5
M. Wt: 149.15 g/mol
InChI Key: ISMUWQMUWFPFBZ-UHFFFAOYSA-N
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Description

5-Aminophthalide is an organic compound with the chemical formula C8H7NO2. It is a white crystalline solid that is soluble in water and organic solvents such as alcohols and ethers. This compound is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and photosensitive materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Aminophthalide typically involves the reaction of phthalide with an excess of anhydrous aminoacetic acid at an appropriate temperature. After the reaction is completed, the product is purified by crystallization or other techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-Aminophthalide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while substitution reactions can produce various substituted phthalides .

Scientific Research Applications

5-Aminophthalide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminophthalide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-benzofuran-1-one
  • 5-Amino-3H-isobenzofuran-1-one
  • 5-Aminophenyl Phthalein

Uniqueness

5-Aminophthalide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility, making it a valuable intermediate in both research and industrial applications .

Properties

IUPAC Name

5-amino-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMUWQMUWFPFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215707
Record name 5-Aminophthalide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65399-05-5
Record name 5-Aminophthalide
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URL https://commonchemistry.cas.org/detail?cas_rn=65399-05-5
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Record name 5-Aminophthalide
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Record name 5-Aminophthalide
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Record name 5-aminophthalide
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Record name 5-AMINOPHTHALIDE
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Synthesis routes and methods I

Procedure details

Twenty grams of 4-aminophthalimide was added to a mixture of 41 gm zinc and 122 gm sodium hydroxide in 50 ml water (with good stirring) over 30 minutes. The mixture was stirred another 30 minutes, then heated to 60°. When ammonia ceased to be evolved the mixture was heated for an additional 60 minutes, then cooled to about 30°. The zinc residues were filtered off and the solution was acidified with 30 ml concentrated hydrochloric acid. The solution was heated to 90° for 45 minutes, then cooled and neutralized with 20 gm solid sodium carbonate, which brought the pH to 8-9. The product was filtered, washed with water and air dried. Wt=16.8 gm, m.p.=177°-189°.
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Synthesis routes and methods II

Procedure details

A method for the preparation of 5-cyanophthalide has previously been described in Bull. Soc. Sci. Bretagne, 1951, 26, 35 and in Levy and Stephen, J. Chem. Soc., 1931, 867. By this method 5-aminophthalide is converted to the corresponding 5-cyanophthalide by diazotation followed by reaction with CuCN. 5-Aminophthalide was obtained from 4-aminophthalimide by a two step reduction procedure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 5-aminophthalide and its significance in pharmaceutical synthesis?

A1: this compound (5-amino-3H-isobenzofuran-1-one), with the molecular formula C8H7NO2, is a crucial intermediate in synthesizing citalopram []. This compound exhibits a planar molecular structure, as revealed by crystallographic data []. This planarity, stabilized by N-H···O and N-H···N hydrogen bonds, might influence its interactions with other molecules and its role in pharmaceutical synthesis [].

Q2: How does the structure of this compound relate to its use as a precursor for other compounds, particularly in the context of the provided research?

A2: While the provided research focuses on this compound's crystallographic data [], it's important to note its role as a versatile precursor in organic synthesis. The presence of both amine (-NH2) and lactone (cyclic ester) functionalities allows for diverse chemical modifications. These modifications are essential for developing new derivatives, such as the 4-aminomethylcyclohexanecarboxylic acid derivatives discussed in the other paper []. These derivatives were explored for their antiplasmin activity, highlighting the potential of this compound-derived compounds in medicinal chemistry [].

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